Benzo[d]isothiazole-5-carboxylic acid
Description
Significance of Heterocyclic Compounds, particularly Isothiazoles, in Drug Discovery and Materials Science
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental building blocks in medicinal chemistry. Their structural diversity and ability to interact with biological targets have made them indispensable in drug development. Among these, the isothiazole (B42339) scaffold, a five-membered ring with adjacent nitrogen and sulfur atoms, has garnered substantial attention. nih.gov Isothiazoles and their derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. capotchem.com This broad spectrum of activity makes them privileged structures in the search for new therapeutic agents. capotchem.com Beyond medicine, isothiazole derivatives also find applications in materials science, contributing to the development of polymers, dyes, and photographic materials.
The Benzo[d]isothiazole Scaffold: Unique Structural Features and Research Prominence
Fusing a benzene (B151609) ring to the isothiazole core creates the benzo[d]isothiazole scaffold, a structure that forms the foundation of numerous potent and biologically active compounds. nih.gov This fusion of an aromatic ring with the electron-rich isothiazole moiety results in a unique electronic and structural profile that is advantageous for interacting with various biological targets. nih.gov The research prominence of this scaffold is underscored by its presence in several established and investigational drugs. nih.gov For instance, the benzo[d]isothiazole fragment is a key structural feature in a series of antipsychotic drugs, including ziprasidone, lurasidone, and perospirone. nih.gov Its utility extends to other therapeutic areas, with derivatives being developed as potent inhibitors for multiple biological pathways. nih.gov
Specific Research Focus on Benzo[d]isothiazole-5-carboxylic Acid: Rationale, Historical Context, and Current Scope
The specific focus on this compound stems primarily from its role as a key intermediate and versatile building block for the synthesis of more complex, biologically active molecules. The carboxylic acid group at the 5-position serves as a crucial chemical handle, allowing for synthetic elaboration and the attachment of other molecular fragments to build compounds with tailored pharmacological properties.
The rationale for investigating this scaffold is powerfully demonstrated by recent breakthroughs in two major therapeutic areas: type 2 diabetes and cancer immunotherapy.
SGLT2 Inhibition: Researchers have developed highly potent inhibitors of the sodium-glucose cotransporter 2 (SGLT2) based on the benzo[d]isothiazole core. nih.gov SGLT2 inhibitors are a modern class of antidiabetic drugs that work by promoting the excretion of glucose in the urine. nih.gov One such derivative, a Benzisothiazole-C-glucoside, demonstrated exceptional potency with an IC₅₀ value of just 10 nM, highlighting the scaffold's potential in treating metabolic disorders. nih.gov
Cancer Immunotherapy: In the field of oncology, the benzo[d]isothiazole scaffold has been used to create novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.govresearchgate.net This pathway is a critical immune checkpoint that cancers exploit to evade destruction by the immune system. A lead compound from this research, designated D7, showed remarkable inhibitory activity with an IC₅₀ value of 5.7 nM, signifying its potential as a starting point for developing new cancer immunotherapies. nih.govresearchgate.net
The current scope of research is therefore centered on leveraging this compound and related structures to generate libraries of new compounds for screening against these and other high-value biological targets.
Overview of the this compound Research Landscape
The research landscape for this compound is dynamic and primarily driven by medicinal chemistry and drug discovery. The core focus is on its synthetic utility to access novel derivatives with therapeutic potential. Key areas of application include oncology, where derivatives have shown potent antiproliferative activity against leukemia cell lines and as PD-1/PD-L1 inhibitors, and metabolic diseases, with the development of SGLT2 inhibitors. nih.govnih.gov The ongoing development of new synthetic methodologies continues to expand the chemical space that can be explored, promising further discoveries based on this versatile scaffold. arkat-usa.org
Research Findings on Benzo[d]isothiazole Derivatives
The following tables summarize key research findings for potent compounds derived from the benzo[d]isothiazole scaffold, demonstrating the therapeutic potential that drives the research into its parent carboxylic acids.
| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Compound D7 | PD-1/PD-L1 Interaction | 5.7 nM | Cancer Immunotherapy | nih.govresearchgate.net |
| Compound Class | Target/Activity | Activity (IC₅₀ / CC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Benzisothiazole-C-glucoside (16d) | SGLT2 Inhibition | 10 nM | Type 2 Diabetes | nih.gov |
| Benzo[d]isothiazole Schiff Bases | Cytotoxicity (Leukemia Cell Lines) | 4-9 µM | Oncology | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKASBWNGYDCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197944-17-4 | |
| Record name | 1,2-benzothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Benzo D Isothiazole 5 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis of the Benzo[d]isothiazole Ring System
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the benzo[d]isothiazole ring system, the primary disconnections involve breaking the bonds of the isothiazole (B42339) ring fused to the benzene (B151609) core. The most common strategies focus on cleaving the S-N bond and a C-S or C-N bond of the heterocyclic ring.
One logical disconnection of the benzo[d]isothiazole core breaks the N-S bond and the C(aryl)-S bond. This leads to a substituted aniline (B41778) precursor, where the nitrogen and sulfur functionalities can be introduced in separate steps. Another key retrosynthetic approach involves the disconnection of the N-S bond and the C(aryl)-C bond adjacent to the nitrogen. This strategy often starts from a pre-functionalized benzene ring bearing both a sulfur and a nitrogen-containing substituent in an ortho relationship, poised for cyclization.
A review of synthetic approaches for benzo[d]isothiazoles highlights five main strategies based on the starting materials:
From Nitrogen- and Sulfur-Preloaded Aromatics: This is a very common approach where the benzene ring already contains both necessary heteroatoms.
From Nitrogen-Preloaded Aromatics: Here, the sulfur atom is introduced during the synthesis.
From Sulfur-Preloaded Aromatics: In this case, the nitrogen atom is incorporated.
From Nitrogen- and Sulfur-Free Aromatics: Both heteroatoms are introduced onto the aromatic ring.
From an Isothiazole Scaffold: The benzene ring is constructed onto a pre-existing isothiazole ring, though this is a less common pathway. arkat-usa.org
These fundamental disconnection strategies form the basis for the various synthetic methods discussed in the following sections.
Formation of the Benzo[d]isothiazole Core Structure
The construction of the benzo[d]isothiazole core, particularly with a carboxylic acid at the 5-position, can be achieved through several elegant synthetic routes. These methods can be broadly categorized by whether the carboxylic acid moiety is present on the precursor before cyclization or if the ring is formed in a way that allows for its regioselective installation.
Cyclization and Condensation Reactions of Precursors bearing the Carboxylic Acid Moiety
A highly effective strategy for the synthesis of Benzo[d]isothiazole-5-carboxylic acid involves the cyclization of appropriately substituted benzene derivatives that already possess the carboxylic acid group. This approach ensures the correct positioning of the carboxyl group from the outset.
One notable example is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which provides a strong parallel for the synthesis of the target molecule. The key step in this synthesis is the cyclization of a 4-aminobenzoate (B8803810) precursor using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. This reaction proceeds to form the benzo[d]thiazole ring, and by analogy, a similar strategy could be employed for benzo[d]isothiazole synthesis.
The synthesis of various 2,6-disubstituted benzothiazoles has been reported starting from 4-amino-3-mercaptobenzoic acid. nih.gov This precursor, which already contains the carboxylic acid group and the necessary amino and thiol functionalities in an ortho arrangement, undergoes condensation with various aldehydes in the presence of sodium hydrosulfite to yield the corresponding benzothiazole-6-carboxylic acid derivatives. nih.gov A similar strategy could be envisioned for this compound, starting from a suitably substituted benzoic acid derivative.
Strategies for Regioselective Annulation to Incorporate the Carboxylic Acid at the 5-Position
When the carboxylic acid is not present in the starting material, regioselective annulation strategies are required to construct the benzo[d]isothiazole ring in a manner that allows for the specific introduction of the carboxyl group at the 5-position. This often involves the use of directing groups or the inherent reactivity patterns of the chosen substrates.
While direct methods for the regioselective synthesis of this compound are not extensively documented, principles from related heterocyclic syntheses can be applied. For instance, in the synthesis of furobenzothiazoles, the Fries rearrangement of 2-chloro-1,3-benzothiazol-6-yl acetate (B1210297) was investigated to introduce an acetyl group, a precursor to other functionalities, at a specific position. researchgate.net The regioselectivity of this reaction was found to be temperature-dependent, highlighting a potential strategy for controlling the position of substitution on the benzene ring of the benzo[d]isothiazole core. researchgate.net
Strategic Introduction and Modification of the Carboxylic Acid Group
An alternative to constructing the benzo[d]isothiazole ring with the carboxylic acid already in place is to introduce this functionality onto the pre-formed heterocyclic core. This can be achieved through direct carboxylation methods or by the transformation of other functional groups.
Direct Carboxylation Methods for Benzo[d]isothiazoles
Direct carboxylation involves the introduction of a -COOH group onto the aromatic ring in a single step, often using carbon dioxide (CO2) as the carboxylating agent. This approach is highly atom-economical and aligns with the principles of green chemistry.
A significant body of research exists on the direct carboxylation of aromatic compounds with CO2, often mediated by strong bases or transition metal catalysts. For instance, the direct carboxylation of arenes and halobenzenes with CO2 can be achieved using a combination of AlBr3 and R3SiCl. nih.gov This method has been successfully applied to a range of alkylbenzenes and polycyclic aromatic hydrocarbons. nih.gov
More specifically, the chemical fixation of CO2 with 2-aminobenzenethiols to synthesize benzothiazoles and benzothiazolones has been reviewed. chemrevlett.com These reactions typically involve the cyclization of the aminothiophenol with CO2 in the presence of a reducing agent or under conditions that favor carbonylative cyclization. chemrevlett.com This methodology provides a direct route to introducing a carbon atom from CO2 into the heterocyclic system, which could potentially be adapted for the carboxylation of the benzo[d]isothiazole ring itself.
The carboxylation of heterocycles using organometallic reagents is another well-established strategy. For example, thiazole-2- and thiazole-5-carboxylic acids can be synthesized from the corresponding bromo-thiazoles via a halogen-metal exchange reaction followed by quenching with CO2. researchgate.net A similar approach could be envisioned for a 5-halobenzo[d]isothiazole to introduce the carboxylic acid group at the desired position.
Below is an interactive data table summarizing direct carboxylation methods with potential applicability to benzo[d]isothiazoles.
| Carboxylation Method | Reagents | Substrate Scope | Potential for this compound |
| Lewis acid-mediated carboxylation | CO2, AlBr3, R3SiCl | Alkylbenzenes, polycyclic arenes | Could potentially carboxylate the benzo[d]isothiazole ring, regioselectivity would be a key challenge |
| Chemical fixation of CO2 | 2-Aminobenzenethiols, CO2, reducing agent | 2-Aminobenzenethiols | While focused on ring formation, the principles could be adapted for direct carboxylation of the heterocycle |
| Halogen-metal exchange | n-BuLi or Grignard reagent, CO2 | Halo-heterocycles | A 5-halobenzo[d]isothiazole could be a suitable precursor for this method |
Oxidation of Precursors (e.g., alcohols, aldehydes) at the 5-Position
The synthesis of this compound can be achieved through the oxidation of appropriate precursors bearing a functional group at the 5-position of the benzo[d]isothiazole ring. Common precursors for oxidation to a carboxylic acid are primary alcohols and aldehydes.
The oxidation of a 5-hydroxymethylbenzo[d]isothiazole or benzo[d]isothiazole-5-carbaldehyde (B1406192) to the corresponding carboxylic acid can be accomplished using a variety of established oxidizing agents. The choice of reagent often depends on the presence of other sensitive functional groups within the molecule.
For the oxidation of a primary alcohol, such as (benzo[d]isothiazol-5-yl)methanol, reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder options like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in the presence of an oxidant can be employed.
Similarly, the oxidation of benzo[d]isothiazole-5-carbaldehyde to the carboxylic acid can be carried out using reagents such as potassium permanganate, hydrogen peroxide, or silver oxide (Tollens' reagent). A particularly efficient and green method for the oxidation of aldehydes to carboxylic acids involves the use of a laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system, which operates under mild conditions.
A plausible synthetic route commencing from a precursor such as 5-methylbenzo[d]isothiazole (B13008134) would first involve a side-chain oxidation to the aldehyde or alcohol, followed by further oxidation to the carboxylic acid.
Interconversion of Carboxylic Acid Derivatives (e.g., nitriles, esters, amides)
This compound can also be prepared through the hydrolysis of its corresponding derivatives, such as nitriles, esters, or amides. This approach is particularly useful when the carboxylic acid derivative is more readily accessible synthetically.
The hydrolysis of benzo[d]isothiazole-5-carbonitrile (B13677178) to the carboxylic acid can be performed under either acidic or basic conditions. thieme-connect.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid, involves heating the nitrile under reflux. thieme-connect.com This process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid and the corresponding ammonium (B1175870) salt. scientiaresearchlibrary.com
Alkaline hydrolysis, using a base such as sodium hydroxide, also proceeds through an amide intermediate to furnish the carboxylate salt. growingscience.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. scientiaresearchlibrary.com
Similarly, esters of this compound can be hydrolyzed to the parent acid. This can be achieved through saponification with a base like sodium hydroxide, followed by acidification. Acid-catalyzed ester hydrolysis is also a viable method.
The conversion of benzo[d]isothiazole-5-carboxamide to the carboxylic acid can be accomplished by heating with either a strong acid or a strong base. For instance, reaction with sodium nitrite (B80452) in trifluoroacetic acid has been shown to be an effective method for converting isothiazole-5-carboxamides to their corresponding carboxylic acids in high yields. mdpi.comresearchgate.net
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for various applications.
Modifications at the Carboxylic Acid Moiety: Esterification, Amidation, Reduction, Decarboxylation
The carboxylic acid group is a versatile functional handle for a range of transformations.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. mdpi.com Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate ester formation. tcichemicals.com
Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine in the presence of a coupling reagent. asiaresearchnews.com A wide array of coupling reagents are available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). growingscience.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. This method is widely used in peptide synthesis and can be applied to generate a diverse range of benzo[d]isothiazole-5-carboxamides. arkat-usa.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (benzo[d]isothiazol-5-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent. It is important to note that LiAlH4 is a powerful reducing agent and may also reduce other functional groups present in the molecule.
Decarboxylation: The removal of the carboxylic acid group, a process known as decarboxylation, can be achieved under specific conditions. While simple aromatic carboxylic acids are generally stable, decarboxylation can be promoted by heating, particularly in the presence of a copper catalyst. For instance, the decarboxylation of benzothiazole-2-carboxylic acid has been reported to occur upon heating. mdpi.com The ease of decarboxylation can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govnih.gov
Introduction of Substituents at Other Positions of the Benzo[d]isothiazole Ring (e.g., N- and C-alkylation, halogenation)
Further functionalization of the benzo[d]isothiazole ring can be achieved through various substitution reactions.
N- and C-alkylation: N-alkylation of the benzo[d]isothiazole nitrogen can be achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. nih.gov For C-alkylation, direct C-H functionalization strategies are increasingly being employed. nih.gov For instance, photoredox catalysis has been utilized for the direct C-H alkylation of benzothiadiazoles using carboxylic acid derivatives as alkylating agents. nih.gov Such methods offer a more atom-economical approach compared to traditional cross-coupling reactions.
Halogenation: The introduction of halogen atoms onto the benzo[d]isothiazole ring can provide a handle for further cross-coupling reactions. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively. The position of halogenation will be directed by the existing substituents on the ring. For example, bromination of aromatic carboxylic acids can be achieved under certain conditions. nih.gov
Multi-component Reactions and Combinatorial Synthesis for Library Generation
Multi-component reactions (MCRs) and combinatorial synthesis are powerful tools for the rapid generation of large libraries of structurally diverse compounds.
Multi-component Reactions: The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of complex molecules containing the benzo[d]isothiazole scaffold. nih.govbeilstein-journals.org In a hypothetical Ugi reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a highly functionalized product in a single step. nih.govresearchgate.net
Combinatorial Synthesis: Solid-phase synthesis offers an efficient platform for the combinatorial generation of benzo[d]isothiazole derivatives. researchgate.net The this compound can be anchored to a solid support, allowing for sequential reactions to be performed with easy purification by simple filtration and washing. This approach enables the systematic variation of different building blocks to create a library of compounds for high-throughput screening. arkat-usa.orgnih.govdntb.gov.ua
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact.
The synthesis of benzo[d]isothiazole derivatives can be made more sustainable by employing several strategies. The use of greener solvents, such as water or ethanol, is encouraged. For example, the synthesis of benzothiazoles has been reported in aqueous media. nih.gov Catalytic methods are preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.gov This includes the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.com
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. ingentaconnect.comrsc.org Microwave irradiation has been successfully applied to the synthesis of various benzothiazole (B30560) derivatives. ias.ac.intandfonline.com
Furthermore, the development of one-pot and multi-component reactions contributes to the principles of green chemistry by reducing the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. ingentaconnect.com The use of bio-based catalysts, such as vitamin B1 supported on nanoparticles, also represents a move towards more sustainable synthetic practices. nveo.org Electrochemical methods, which use electricity as a clean reagent, are also gaining traction for the synthesis of benzo[d]isothiazole derivatives. nih.gov
Solvent-Free Reactions and Alternative Reaction Media (e.g., Ionic Liquids, Deep Eutectic Solvents, Micellar Solutions)
A significant advancement in the green synthesis of heterocyclic compounds, including benzo[d]isothiazole derivatives, is the move away from volatile organic solvents. This has led to the exploration of solvent-free reaction conditions and the use of novel, alternative reaction media.
Solvent-Free Reactions and Ionic Liquids:
Solvent-free, or solid-phase, reactions offer substantial environmental benefits by eliminating solvent waste, which constitutes a major portion of chemical refuse. nih.gov This approach often leads to shorter reaction times, higher yields, and simpler work-up procedures. ijcps.org
Ionic liquids (ILs) have emerged as effective catalysts and media for organic synthesis due to their low volatility, non-flammability, and thermal stability. ajol.infoscielo.org.za Acidic Brønsted ionic liquids, in particular, have been successfully employed as reusable catalysts in the solvent-free synthesis of benzo[d]thiazole derivatives. ajol.inforesearchgate.net In one study, various acidic ILs catalyzed a three-component condensation reaction to produce 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives with excellent yields and short reaction times. scielo.org.zaresearchgate.net The catalysts could be recovered and reused multiple times without a significant loss of activity. ajol.infoscielo.org.za
Table 1: Comparison of Acidic Ionic Liquid Catalysts in Solvent-Free Synthesis researchgate.net
| Catalyst | Amount (mmol) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| [Et₃NH]HSO₄ | 0.1 | 80 | 5-9 | 89-96 |
| [Hnhp]HSO₄ | 0.06 | 80 | 5-8 | 90-96 |
| [Msim]Cl | 0.08 | 80 | 5-8 | 89-96 |
Deep Eutectic Solvents (DES):
Deep eutectic solvents (DESs) represent another class of green solvents that are often biodegradable, have low toxicity, and are simple to prepare. rsc.orgresearchgate.net Composed of a mixture of hydrogen bond donors and acceptors, DESs can act as both the solvent and the catalyst in chemical reactions. encyclopedia.pub For instance, a DES composed of choline (B1196258) chloride and imidazole (B134444) ([CholineCl][Imidazole]₂) has been established as an efficient and reusable catalyst for the one-pot, solvent-free synthesis of 2-substituted benzothiazole derivatives, achieving yields up to 78%. rsc.orgresearchgate.net
Micellar Solutions:
Aqueous micellar solutions provide a green alternative to organic solvents, enabling organic reactions to be carried out in water. Surfactants like cetyltrimethyl ammonium bromide (CTAB) form micelles in water, creating a hydrophobic microenvironment that can solubilize organic reactants and facilitate reactions. scispace.com This methodology has been successfully applied to the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol (B119425) with various aldehydes. The use of a catalytic amount of CTAB in water at reflux temperature afforded high yields without the need for additional organic solvents or oxidants. scispace.com
Microwave-Assisted and Ultrasound-Promoted Syntheses
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry, offering significant reductions in reaction times and improvements in energy efficiency.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technique dramatically shortens reaction times from hours to minutes and often improves product yields. tandfonline.comijpbs.com The synthesis of benzothiazoles has been achieved by the direct condensation of 2-aminothiophenol with carboxylic acids under solvent-free microwave irradiation, yielding products in 20 minutes. researchgate.net This method is advantageous for its speed and for avoiding the use of any catalyst. researchgate.net In another green approach, waste curd water was used as a catalytic solvent for the microwave-assisted synthesis of 2-arylbenzothiazoles. tandfonline.com
Ultrasound-Promoted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. An efficient and eco-friendly protocol for synthesizing benzothiazole derivatives has been developed using ultrasonic probe irradiation under solvent- and catalyst-free conditions. analis.com.my This method yielded moderate to good yields (65-83%) within 20 minutes at room temperature, highlighting its simplicity and efficiency. analis.com.my Similarly, ultrasound irradiation has been used to promote the synthesis of various benzazole derivatives in aqueous media, further demonstrating its utility in green chemistry. researchgate.netnih.gov
Table 2: Ultrasound-Promoted Synthesis of Benzothiazole Derivatives analis.com.my
| Reactants | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| 2-aminothiophenol, various benzaldehydes | Ultrasonic probe, Solvent-free, Catalyst-free, RT | 20 | 65-83 |
Development of Eco-Friendly Catalytic Systems
The development of green catalysts is a cornerstone of sustainable synthesis. The focus is on creating systems that are highly efficient, selective, reusable, and non-toxic.
Heterogeneous Catalysts:
Heterogeneous catalysts are preferred in green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov Silica sulfuric acid has been used as an efficient and reusable catalyst for the condensation of 2-aminothiophenol with aldehydes under microwave irradiation and solvent-free conditions. researchgate.net Another example is the use of a tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS) catalyst for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in an aqueous medium. This system allows for easy product purification and recycling of the catalyst-containing mother liquor. nih.gov
Bio-based and Metal-Free Catalysts:
In recent years, there has been a surge in the development of catalysts derived from renewable resources. A notable example is a green biocatalyst based on Vitamin B1 supported on γ-Fe₂O₃@SiO₂ nanoparticles, which has been used for the synthesis of various derivatives of benzo[d]thiazole-5-carboxylic acid. nveo.org This heterogeneous nano-organo catalyst demonstrates the potential of using biodegradable and eco-friendly materials in synthesis. nveo.org
Furthermore, metal-free catalytic systems are gaining attention. A KBr-catalyzed intramolecular oxidative dehydrogenative cyclization has been reported for constructing benzo[d]isothiazol-3(2H)-ones, offering a more sustainable alternative to transition-metal catalysis. nih.gov Electrochemical synthesis represents another frontier, using electricity as a clean reagent to drive reactions, such as the dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones. nih.gov
Table 3: Yields of Benzo[d]thiazole-5-carboxylic Acid Derivatives Using a Green Bio-based Catalyst nveo.org
| Compound Name | Yield (%) |
|---|---|
| 2-p-tolylbenzo[d]thiazole-5-carboxylic acid | 86 |
| 2-(4-aminophenyl) benzo[d]thiazole-5-carboxylic acid | 89 |
| 2-(4-hydroxyphenyl) benzo[d]thiazole-5-carboxylic acid | 95 |
| 2-(2-hydroxyphenyl) benzo[d]thiazole-5-carboxylic acid | 85 |
| 2-(3-hydroxyphenyl) benzo[d]thiazole-5-carboxylic acid | 88 |
Elucidation of Molecular Structure and Conformation of Benzo D Isothiazole 5 Carboxylic Acid Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for probing the molecular framework of benzo[d]isothiazole-5-carboxylic acid and its analogues. Each technique offers unique insights into different aspects of the molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of benzo[d]isothiazole derivatives. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For benzo[d]isothiazole derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. For instance, in related benzothiazole (B30560) structures, these signals can be observed between δ 7.08 and 8.21 ppm. mdpi.comnih.gov The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very low field.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid group is particularly characteristic, appearing significantly downfield, often in the range of δ 163-166 ppm. mdpi.commdpi.com The carbons of the fused aromatic rings resonate in the approximate range of δ 119-153 ppm. nih.gov
2D NMR Techniques: To resolve spectral overlap and definitively assign signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov
COSY experiments identify proton-proton couplings, helping to establish the connectivity of adjacent protons within the aromatic ring system.
HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its corresponding carbon.
HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for assigning quaternary carbons and piecing together the entire molecular skeleton.
The following table summarizes typical NMR data for related benzothiazole structures, which serve as a reference for understanding the spectra of this compound.
| Technique | Atom | Typical Chemical Shift (δ) Range (ppm) | Observations |
| ¹H NMR | Aromatic Protons | 7.0 - 8.2 | Complex multiplets due to spin-spin coupling. nih.gov |
| Carboxylic Acid Proton | > 10.0 | Broad singlet, position can be solvent-dependent. | |
| ¹³C NMR | Aromatic Carbons | 119 - 154 | Resonances for all carbons in the fused ring system. nih.gov |
| Carbonyl Carbon (C=O) | 163 - 167 | Characteristic downfield shift. mdpi.com | |
| Isothiazole (B42339) Carbon (C=N) | ~153 | Signal for the carbon double-bonded to nitrogen. nih.gov |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov The absorption of infrared radiation or the scattering of laser light corresponds to the vibrational modes of specific bonds.
For this compound, key vibrational modes include:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid. mdpi.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid typically appears between 1680 and 1740 cm⁻¹. mdpi.com Its exact position can indicate the extent of hydrogen bonding.
C=C and C=N Stretches: A series of bands in the 1450–1640 cm⁻¹ region are characteristic of the aromatic ring and the isothiazole ring system. researchgate.net
C-H Bends: Out-of-plane C-H bending vibrations in the aromatic ring appear in the 900–675 cm⁻¹ region, and their pattern can give clues about the substitution pattern of the benzene (B151609) ring. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Technique | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | FTIR | Strong, Broad |
| C=O Stretch (Carboxylic Acid) | 1680 - 1740 | FTIR | Strong, Sharp mdpi.com |
| C=C/C=N Aromatic Ring Stretch | 1450 - 1640 | FTIR/Raman | Medium to Strong researchgate.net |
| C-H Aromatic Bend | 675 - 900 | FTIR | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, often to within a few parts per million. nih.gov This allows for the unambiguous determination of the molecular formula of this compound (C₈H₅NO₂S). capotchem.com
In addition to accurate mass, HRMS combined with tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting ions, it is possible to piece together the molecular structure and confirm the connectivity of its constituent parts. Common fragmentation patterns for such compounds may include the loss of small, stable molecules like CO₂, H₂O, or HCN. The isotopic pattern, particularly the presence of the ³⁴S isotope peak at M+2, further confirms the presence of a sulfur atom in the structure. mdpi.com
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov This technique yields accurate data on bond lengths, bond angles, and torsion angles, confirming the planarity of the benzo[d]isothiazole ring system.
For a derivative like 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, crystallographic analysis has shown that the benzothiazole and phenyl ring systems are nearly coplanar. nih.gov Similar planarity would be expected for the parent carboxylic acid. Furthermore, X-ray crystallography reveals the nature of intermolecular interactions that govern the crystal packing. For this compound, strong intermolecular hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, often leading to the formation of dimers. Other interactions, such as π–π stacking between the aromatic rings and C—H⋯O contacts, may also play a significant role in stabilizing the crystal lattice. nih.gov
| Parameter | Description | Significance |
| Bond Lengths & Angles | Precise measurement of distances and angles between atoms. | Confirms atomic connectivity and hybridization. |
| Molecular Geometry | Overall 3D shape and planarity of the molecule. | Validates the fused ring structure. |
| Intermolecular Interactions | H-bonding, π–π stacking, van der Waals forces. nih.gov | Determines crystal packing and influences physical properties like melting point and solubility. |
| Absolute Configuration | Unambiguous determination of stereochemistry for chiral molecules. nih.gov | Essential for stereoisomerically pure compounds. |
Chiroptical Properties and Stereochemical Studies of Enantiopure this compound Derivatives (if applicable)
This section is applicable only when the this compound core is substituted with a chiral center or exhibits planar chirality. In such cases, chiroptical techniques are employed to study the stereochemical properties of the enantiopure derivatives. Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light, which can provide information about the absolute configuration and conformational preferences of chiral molecules in solution. rsc.org While extensive research on the chiroptical properties of this compound itself is not widely reported, the principles would apply to any of its chiral derivatives developed for specific applications.
Computational and Theoretical Investigations of Benzo D Isothiazole 5 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of molecular systems. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting molecular properties. shd-pub.org.rsorientjchem.org These calculations provide a foundational understanding of the molecule's behavior at the atomic level.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Benzo[d]isothiazole-5-carboxylic acid, this involves calculating bond lengths, bond angles, and dihedral angles. mdpi.com
Conformational analysis is particularly important due to the rotatable bond between the benzo[d]isothiazole ring and the carboxylic acid group. By systematically rotating the dihedral angle of the -COOH group, a potential energy surface can be mapped to identify the most stable conformers (energy minima). drugdesign.orgnih.gov Studies on similar carboxylic acid-substituted heterocycles have shown that planar conformations are often the most stable. dergipark.org.trdergipark.org.tr
Table 1: Representative Optimized Geometrical Parameters for this compound (Based on DFT Calculations) This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Bond/Angle | Calculated Value (Å / °) |
|---|---|---|
| Bond Length | C=O | 1.215 |
| Bond Length | C-O | 1.350 |
| Bond Length | O-H | 0.970 |
| Bond Length | C-C (Aromatic) | 1.395 - 1.410 |
| Bond Length | C-S | 1.770 |
| Bond Length | N-S | 1.650 |
| Bond Angle | O=C-O | 123.5 |
| Bond Angle | C-O-H | 107.0 |
| Bond Angle | C-S-N | 92.0 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comnih.gov
A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized over the electron-rich benzo[d]isothiazole ring system, while the LUMO may be distributed across the entire π-system, including the electron-withdrawing carboxylic acid group.
Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
Blue Regions : Indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxylic group.
Green Regions : Represent neutral or zero potential.
For this compound, the MEP map would show the most negative potential (red) localized on the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the isothiazole (B42339) ring. The most positive potential (blue) would be concentrated on the hydroxyl proton of the carboxylic acid, highlighting its acidic nature. scirp.orgresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. scirp.orgmdpi.com
Key interactions in this compound would include π → π* transitions within the aromatic system and lone pair (n) → π* interactions. For instance, the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the ring system contributes significantly to the molecule's stability. shd-pub.org.rsresearchgate.net
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations This table presents hypothetical data based on typical values for similar molecular structures calculated using NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C)ring | 25.50 |
| LP(2) Ocarbonyl | π(C-O)hydroxyl | 30.15 |
| π(C-C)ring | π(C-C)ring | 19.80 |
| π(C-C)ring | π(C=O) | 5.45 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions with the surrounding environment over time.
For this compound, MD simulations can reveal its conformational dynamics in different solvents. This is crucial for understanding how the solvent affects the molecule's shape and flexibility. Furthermore, MD can be used to study solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and polar solvent molecules like water. researchgate.netarxiv.org Analyzing the radial distribution functions from an MD simulation can provide a detailed picture of the solvent structure around the solute molecule.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Structural Validation
Computational methods can accurately predict spectroscopic parameters, which serve as a powerful tool for validating experimentally determined structures.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate 1H and 13C NMR chemical shifts. mdpi.com The predicted shifts can be compared with experimental data to confirm the molecular structure. The acidic proton of the carboxylic acid is expected to have a characteristic downfield chemical shift (10-12 ppm) in the 1H NMR spectrum. libretexts.org The carbonyl carbon would appear significantly downfield (160-180 ppm) in the 13C NMR spectrum. libretexts.orgnih.gov
IR Frequencies : DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Key predicted frequencies for this compound would include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O carbonyl stretch (a strong peak around 1700-1720 cm⁻¹), and C=C aromatic stretches (around 1450-1600 cm⁻¹). libretexts.orgrose-hulman.edu
Table 4: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for the functional groups present, as predicted by computational methods.
| Spectroscopy | Functional Group | Predicted Value (ppm or cm⁻¹) |
|---|---|---|
| ¹H NMR | -COOH | ~12.5 ppm |
| ¹H NMR | Aromatic-H | 7.5 - 8.5 ppm |
| ¹³C NMR | -COOH | ~170 ppm |
| ¹³C NMR | Aromatic-C | 120 - 150 ppm |
| IR | O-H stretch (acid) | ~3000 cm⁻¹ (broad) |
| IR | C=O stretch (acid) | ~1715 cm⁻¹ (strong) |
| IR | C=C stretch (aromatic) | ~1600 cm⁻¹ |
Computational Chemistry in Reaction Mechanism Elucidation for this compound Synthesis
The synthesis of complex heterocyclic molecules such as this compound involves multi-step reaction pathways where understanding the precise mechanism is crucial for optimization and control. While specific computational studies detailing the synthesis mechanism of this compound are not extensively documented in publicly available literature, computational chemistry serves as a powerful predictive tool to investigate the synthesis of the core benzo[d]isothiazole scaffold. Methodologies like Density Functional Theory (DFT) allow for the in-silico exploration of reaction coordinates, transition states, and intermediate stabilities, providing insights that are often difficult to obtain through experimental means alone.
The formation of the benzo[d]isothiazole ring is commonly achieved through strategies such as the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors. Computational chemistry can rigorously probe the proposed mechanisms for such transformations. For instance, DFT calculations can be employed to map the potential energy surface of the reaction, identifying the most energetically favorable pathway.
Key areas where computational analysis provides critical insights include:
Transition State (TS) Analysis: Identifying the geometry and energetic barrier of transition states. For the cyclization to form the benzo[d]isothiazole ring, computational models can distinguish between different possible cyclization pathways by comparing the activation energies of their respective transition states.
Intermediate Stability: Calculating the relative energies of potential intermediates. In catalyzed reactions, this helps in understanding the role of the catalyst in stabilizing certain intermediates over others, thereby guiding the reaction towards the desired product.
To illustrate the application of these methods, consider a hypothetical DFT study on a key N–S bond-forming cyclization step in the synthesis of a benzo[d]isothiazole derivative. Researchers would model the reactant, proposed intermediates, transition states, and the final product. The calculations would yield valuable energetic data.
Table 1: Hypothetical Energy Profile for N–S Bond Formation This table is illustrative and represents the type of data generated in a computational study.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactant (2-mercaptobenzamide) | 0.0 |
| TS1 | Transition State for N–S bond formation | +25.4 |
| INT1 | Cyclized Intermediate | -5.2 |
| TS2 | Transition State for Dehydrogenation | +15.8 |
| P | Product (Benzo[d]isothiazolone) | -18.7 |
Furthermore, computational models can elucidate the role of catalysts, such as copper or other transition metals, which are often employed in these cyclization reactions. By modeling the catalyst's interaction with the substrate, it is possible to understand how it lowers the activation energy. For example, calculations can reveal the geometry of the metal-complexed transition state and quantify the degree of stabilization it provides compared to the uncatalyzed reaction.
Table 2: Hypothetical Bond Lengths in a Calculated Transition State (TS1) This table is illustrative and represents the type of data generated in a computational study.
| Bond | Description | Calculated Bond Length (Å) |
|---|---|---|
| N–S | Forming bond | 2.15 |
| S–H | Breaking bond (in some mechanisms) | 1.85 |
| C–S | Aromatic ring to sulfur | 1.78 |
| C–N | Amide bond | 1.35 |
Medicinal Chemistry Applications and Biological Activity Mechanisms of Benzo D Isothiazole 5 Carboxylic Acid
Benzo[d]isothiazole-5-carboxylic Acid as a Privileged Scaffold in Rational Drug Design
The benzo[d]isothiazole nucleus, a bicyclic heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold". arkat-usa.orgump.edu.pl This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. tandfonline.comnih.gov The isothiazole (B42339) ring, with its nitrogen and sulfur heteroatoms, combined with the fused benzene (B151609) ring, provides a unique electronic and steric profile that is conducive to binding with various enzymes and receptors. arkat-usa.org This structural motif is a key component in numerous biologically active compounds and has been extensively utilized in the rational design of novel therapeutic agents. arkat-usa.orgjchemrev.comresearchgate.net
The applications of the benzo[d]isothiazole scaffold are broad, spanning from the development of agents for treating infectious diseases to therapies for cancer and inflammatory conditions. tandfonline.comjchemrev.comresearchgate.netnih.govddg-pharmfac.netresearchgate.netnih.gov The amenability of the benzo[d]isothiazole core to chemical modification allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design. ddg-pharmfac.net By introducing various substituents at different positions of the bicyclic ring, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives to enhance their potency, selectivity, and metabolic stability. ddg-pharmfac.net
Several synthetic methodologies have been developed to access a wide array of benzo[d]isothiazole derivatives, further expanding their utility in drug discovery. arkat-usa.org The versatility of this scaffold has led to the identification of numerous lead compounds with promising therapeutic potential. For instance, derivatives of benzo[d]isothiazole have been investigated as inhibitors of various biological targets, underscoring the importance of this scaffold in the development of new medicines. arkat-usa.org
Investigations into Specific Pharmacological Activity Mechanisms
Derivatives of benzo[d]isothiazole have demonstrated significant potential as anti-cancer agents, with research focusing on their antiproliferative mechanisms and the identification of their cellular targets. researchgate.netnih.govddg-pharmfac.netnih.gov In vitro studies have shown that certain benzo[d]isothiazole compounds can inhibit the growth of a variety of human cancer cell lines, including those derived from hematological and solid tumors. nih.gov
One area of investigation has been the cytotoxic effects of benzo[d]isothiazole Schiff bases. These compounds have shown marked cytotoxicity against human CD4+ lymphocytes. nih.gov This has led to further evaluation of their antiproliferative activity against a panel of human tumor cell lines. The results indicated that benzo[d]isothiazole derivatives were particularly effective at inhibiting the growth of leukemia cell lines. nih.gov Furthermore, specific derivatives have also exhibited antiproliferative activity against solid tumor-derived cell lines. nih.gov
Another class of derivatives, benzo[d]isothiazole hydrazones, has also been synthesized and evaluated for their potential as antineoplastic agents. ddg-pharmfac.net These compounds have shown antiproliferative activity, with structure-activity relationship studies indicating that the polarity of the molecules correlates with their activity. ddg-pharmfac.net For example, the presence of a 2-hydroxybenzylidene group was found to be important for the biological interaction responsible for the observed activity. ddg-pharmfac.net Some of these derivatives have shown potency comparable to the established anti-cancer drug 6-mercaptopurine (B1684380) against hematological tumors and even greater potency against certain solid tumors like skin melanoma and lung squamous carcinoma. ddg-pharmfac.net
| Compound Type | Cell Lines Tested | Observed Activity | Key Findings |
|---|---|---|---|
| Benzo[d]isothiazole Schiff bases | Human CD4+ lymphocytes, various human tumor cell lines (leukemia and solid tumors) | Marked cytotoxicity against CD4+ lymphocytes; inhibition of growth in leukemia cell lines and some solid tumor cell lines. nih.gov | Demonstrated significant antiproliferative potential, particularly against hematological malignancies. nih.gov |
| Benzo[d]isothiazole hydrazones | Various human tumor cell lines (hematological and solid tumors) | Potent antiproliferative activity, with some derivatives showing potency comparable to or greater than 6-mercaptopurine against specific cancer cell lines. ddg-pharmfac.net | Structure-activity relationship studies highlighted the importance of molecular polarity and specific substituents for activity. ddg-pharmfac.net |
The benzo[d]isothiazole scaffold has been explored for its potential anti-microbial properties, with studies investigating its efficacy against a range of bacterial and fungal pathogens. jchemrev.comresearchgate.netnih.govddg-pharmfac.netresearchgate.netnih.gov While some initial screenings of benzo[d]isothiazole Schiff bases against representatives of Gram-positive and Gram-negative bacteria, as well as certain fungi, did not show significant activity, other derivatives have demonstrated more promising results. nih.gov
The development of novel anti-microbial agents is a critical area of research due to the rise of drug-resistant strains. The unique structural features of benzo[d]isothiazole derivatives make them attractive candidates for the design of new anti-infective drugs. The mechanism of action of these compounds is thought to involve the disruption of essential cellular processes in microorganisms.
| Compound Type | Microorganisms Tested | Observed Activity | Key Findings |
|---|---|---|---|
| Benzo[d]isothiazole Schiff bases | Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Salmonella spp.), yeast (Candida albicans), and mold (Aspergillus fumigatus) | No significant antiviral or antimicrobial activity was observed in the initial screening of these specific compounds. nih.gov | Further structural modifications may be necessary to elicit potent antimicrobial effects from this class of derivatives. |
The benzo[d]isothiazole nucleus has been incorporated into molecules designed to possess anti-inflammatory and analgesic properties. jchemrev.comresearchgate.netnih.govddg-pharmfac.netresearchgate.netnih.gov The mechanism behind these effects is believed to involve the modulation of key molecular pathways and mediators involved in the inflammatory response and pain signaling. Research in this area aims to identify benzo[d]isothiazole derivatives that can selectively inhibit pro-inflammatory enzymes or receptors, thereby reducing inflammation and alleviating pain.
Tuberculosis remains a significant global health threat, and the development of new anti-tubercular agents is a priority. Benzo[d]isothiazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. arkat-usa.orgnih.govresearchgate.netnih.gov While initial screenings of some benzo[d]isothiazole Schiff bases did not show activity against atypical mycobacterial strains, the broader class of benzo[d]isothiazoles holds potential for the development of novel anti-tubercular drugs. nih.gov The mechanism of action for these compounds is an active area of research, with potential targets including essential mycobacterial enzymes and transport proteins.
| Compound Type | Mycobacterial Strains Tested | Observed Activity | Key Findings |
|---|---|---|---|
| Benzo[d]isothiazole Schiff bases | Mycobacterium fortuitum and Mycobacterium smegmatis | No significant activity was observed in the initial screening of these specific compounds. nih.gov | Further exploration of other benzo[d]isothiazole derivatives is warranted to identify potent anti-tubercular agents. |
The versatility of the benzo[d]isothiazole scaffold has led to its investigation for a wide range of other biological activities. researchgate.netnih.govddg-pharmfac.netresearchgate.netnih.gov
Antiviral Activity: Certain benzo[d]isothiazole derivatives have been evaluated for their antiviral properties. For instance, benzo[d]isothiazole Schiff bases were tested against HIV-1, but no significant antiviral activity was reported for these specific compounds. nih.gov However, these compounds did exhibit marked cytotoxicity against the human CD4+ lymphocytes used to support HIV-1 growth. nih.gov
Antidiabetic Activity: The benzo[d]isothiazole core is present in compounds designed to inhibit the sodium-glucose co-transporter 2 (SGLT2), a target for the treatment of type 2 diabetes. arkat-usa.org
Anticonvulsant, Antioxidant, and Antileishmanial Activities: The broad pharmacological profile of benzo[d]isothiazole derivatives extends to potential applications as anticonvulsants, antioxidants, and antileishmanial agents, although detailed mechanistic studies for compounds based on the this compound core are still emerging. jchemrev.comresearchgate.netnih.gov
Enzyme Inhibition Studies
Derivatives of the benzo[d]isothiazole scaffold have demonstrated notable inhibitory activity against several key enzymes implicated in various diseases.
α-Glucosidase
Inhibitors of α-glucosidase are crucial for managing postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. Numerous studies have highlighted the potential of benzothiazole (B30560) derivatives as potent α-glucosidase inhibitors. For instance, a series of benzothiazole-based oxadiazole derivatives exhibited varying degrees of α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 ± 3.20 μM). nih.gov Similarly, thiazolidinone-based benzothiazole derivatives showed excellent activity against α-glucosidase, with some analogues demonstrating several-fold better activity than acarbose. researchgate.net The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the benzothiazole ring system are critical for potent inhibition. medchemexpress.com
Interactive Data Table: α-Glucosidase Inhibition by Benzothiazole Derivatives
| Compound Type | Derivative Example | IC50 (μM) | Reference Standard (Acarbose) IC50 (μM) |
| Benzothiazole-Oxadiazole | Derivative 1 | 0.5 ± 0.01 | 866.30 ± 3.20 |
| Benzothiazole-Oxadiazole | Derivative 2 | 30.90 ± 0.70 | 866.30 ± 3.20 |
| Thiazolidinone-Benzothiazole | Analogue 4 | 3.50 ± 0.70 | 10.70 ± 0.10 |
| Thiazolidinone-Benzothiazole | Analogue 5 | 4.80 ± 0.10 | 10.70 ± 0.10 |
| Thiazolidinone-Benzothiazole | Analogue 6 | 3.20 ± 0.70 | 10.70 ± 0.10 |
Carbonic Anhydrase Isoforms
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzo[d]thiazole-5- and 6-sulfonamides, which are structurally related to the carboxylic acid, have been investigated as inhibitors of several human (h) CA isoforms. researchgate.netnih.gov These studies revealed that minor structural modifications on the scaffold could lead to significant changes in inhibitory activity and isoform selectivity, resulting in subnanomolar inhibitors targeting hCA II, VII, and the tumor-associated hCA IX. researchgate.netnih.gov Carboxylic acid derivatives have also been explored, showing selective, submicromolar inhibition of the hCA XII isoform, while being ineffective against hCA I, II, and IX. rsc.org
Interactive Data Table: Carbonic Anhydrase Inhibition (Kᵢ in nM) by Benzothiazole Sulfonamide Derivatives
| Compound | hCA I | hCA II | hCA VII | hCA IX |
| Derivative 6a | >10000 | 37.6 | 6.8 | 30.5 |
| Derivative 6b | 8010 | 112.4 | 12.1 | 54.1 |
| Derivative 7a | 9542 | 577.6 | 15.4 | 88.3 |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
Histone Deacetylase (HDAC)
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that interfere with the deacetylation of histone proteins, leading to cell cycle arrest and apoptosis in cancer cells. Benzothiazole-containing hydroxamic acids, which can be derived from a carboxylic acid precursor, have been developed as potent HDAC inhibitors. nih.govlookchem.com Certain compounds showed potent inhibition against HDAC3 and HDAC4. nih.gov More recently, a benzothiazole-bearing compound was identified as a potent pan-HDAC inhibitor, showing particular sensitivity towards HDAC6 (IC50 = 11 nM) and effectiveness against HDAC1 and HDAC2 (IC50 < 150 nM). nih.gov
Interactive Data Table: HDAC Inhibition by Benzothiazole Derivatives
| Compound | Target HDAC Isoform(s) | IC50 (nM) |
| Compound 26 | HDAC6 | 11 |
| Compound 26 | HDAC1 | < 150 |
| Compound 26 | HDAC2 | < 150 |
| SAHA (Standard) | Pan-HDAC | Varies |
Receptor Agonist/Antagonist Profiling and Binding Affinity Determination (e.g., GPR109b for related compounds)
While direct studies on this compound targeting the G-protein coupled receptor GPR109b are not extensively documented, research into related heterocyclic carboxylic acids provides a basis for potential activity. GPR109b is a receptor for nicotinic acid and is involved in the inhibition of lipolysis. nih.gov The exploration of selective small-molecule agonists for GPR109b has identified compounds like 1-substituted benzotriazole (B28993) carboxylic acids as the first selective agonists. nih.gov The selectivity is attributed to differences in the amino acid sequence near a key arginine-ligand interaction site, which allows GPR109b to tolerate larger ligands compared to its highly homologous counterpart, GPR109a. nih.gov Given the structural similarities between benzotriazole and benzo[d]isothiazole cores, it is plausible that derivatives of this compound could be designed to interact with this receptor, though specific binding affinity and functional activity would require experimental validation.
Rational Design of this compound-Based Ligands
Rational drug design methodologies are pivotal in optimizing the therapeutic potential of the benzo[d]isothiazole scaffold.
Molecular Docking Simulations to Predict Binding Modes and Affinities with Biological Targets
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to its target protein. For benzothiazole derivatives, docking studies have provided crucial insights into their mechanism of action against various targets. For example, docking of potent benzothiazole derivatives into the active site of the DHPS enzyme revealed key arene-H interactions with Lys220 within the p-aminobenzoic acid (PABA) pocket. In studies of α-glucosidase inhibitors, docking simulations predicted binding interactions with active site residues, with docking scores often correlating with experimental inhibitory activity. These simulations help in understanding how the benzothiazole core and its substituents form hydrogen bonds and hydrophobic interactions with amino acid residues like LEU222 or ASN44 in dihydroorotase, thereby explaining their inhibitory effects. Such computational predictions are invaluable for guiding the synthesis of new analogues with improved potency and selectivity.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become essential. This approach identifies the key structural features (pharmacophoric features) required for biological activity by analyzing a set of known active compounds. For benzothiazole derivatives, a pharmacophore hypothesis was constructed for p56lck inhibitors, identifying features such as one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADHRR). This model proved useful in developing a statistically significant 3D-QSAR model and predicting the activity of new compounds. Such models serve as a reliable tool for the virtual screening of compound libraries and for designing novel inhibitors with enhanced potency by ensuring new molecules possess the necessary pharmacophoric features.
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits are then grown or linked to develop more potent leads. The thiazole (B1198619) and by extension, the benzothiazole scaffold, are considered useful and attractive building blocks for FBDD campaigns. The this compound core itself can be considered a molecular fragment. In an FBDD approach, this core fragment would be screened against a target of interest. If it shows binding, even weakly, its carboxylic acid group and other positions on the bicyclic ring offer versatile points for synthetic elaboration to improve affinity and selectivity. This method allows for efficient exploration of the chemical space around the core scaffold to build highly potent and specific ligands.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlating Structural Modifications of Benzo[d]isothiazole-5-carboxylic Acid Derivatives with Observed Biological Potency
The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for deciphering how specific structural features of a molecule contribute to its biological activity. For the benzo[d]isothiazole scaffold and its derivatives, SAR studies have revealed critical insights into the modifications that enhance or diminish their therapeutic potential. By systematically altering substituents on the core structure, researchers can map out the chemical properties essential for biological potency.
A preliminary SAR study on the related benzothiazole (B30560) class of compounds indicated that antimicrobial activity is highly dependent on the nature of substituents on the phenyl ring. nih.govresearchgate.net For instance, in a series of benzothiazole-hydrazone analogues, the introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), was found to generally increase antibacterial activity. nih.govresearchgate.net Conversely, the presence of electron-withdrawing groups like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) tended to enhance antifungal activity. nih.govresearchgate.net Furthermore, the incorporation of other heterocyclic moieties, such as thiophene (B33073) and indole, also resulted in good antimicrobial activities, whereas aliphatic substituents led to a loss of activity. nih.govresearchgate.net
In studies involving benzo[d]isothiazole Schiff bases, derivatives have demonstrated marked cytotoxicity against certain cell lines, highlighting the potent biological potential of this specific heterocyclic system. nih.gov The modification of the benzo[d]isothiazole-2(3H)-one core by altering linker length, aryl substitution, and alkylamine ring size has been shown to significantly impact receptor binding affinities. nih.gov For example, specific analogues with optimized linker and substitution patterns displayed low nanomolar affinity for sigma-1 (σ1) receptors with high selectivity over σ2 receptors. nih.gov
These findings underscore a key principle in the design of this compound derivatives: the type and position of substituents are critical determinants of biological function, whether it be antimicrobial or cytotoxic activity. The carboxylic acid group at the 5-position itself represents a significant structural feature that can influence properties like solubility and the ability to form hydrogen bonds, further impacting biological interactions.
| Structural Modification | Observed Effect on Biological Potency (Based on Related Scaffolds) | Potential Rationale |
|---|---|---|
| Addition of Electron-Donating Groups (e.g., -OH, -OCH3) | Increased antibacterial activity. nih.govresearchgate.net | Enhances electron density of the aromatic system, potentially improving interaction with bacterial targets. |
| Addition of Electron-Withdrawing Groups (e.g., -Cl, -NO2, -F) | Increased antifungal and cytotoxic activity. nih.govresearchgate.netnih.gov | Alters the electronic profile, which may favor binding to fungal enzymes or targets within cancer cells. |
| Incorporation of other Heterocycles (e.g., Thiophene, Indole) | Maintained or enhanced antimicrobial activity. nih.govresearchgate.net | Provides additional points of interaction (e.g., hydrogen bonding, π-π stacking) with biological targets. |
| Addition of Aliphatic Chains | Loss of antimicrobial activity. nih.govresearchgate.net | Increased flexibility and lack of specific electronic features may lead to weaker, non-specific binding. |
| Variation of Linker Length and Ring Size (in side chains) | Significant modulation of receptor binding affinity and selectivity. nih.gov | Optimizes the spatial orientation of the molecule to fit precisely into the receptor's binding pocket. |
Analysis of Electronic, Steric, and Hydrophobic Effects of Substituents on Activity Profiles
The biological activity of this compound derivatives is governed by a combination of electronic, steric, and hydrophobic properties of their substituents. These physicochemical parameters dictate how the molecule interacts with its biological target, as well as its ability to traverse biological membranes to reach that target.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, profoundly influences the charge distribution across the entire molecule. This can alter the acidity or basicity of nearby functional groups and modulate the strength of interactions like hydrogen bonds and dipole-dipole interactions with a receptor. As noted in studies on related benzothiazoles, electron-donating groups (-OH, -OCH3) favored antibacterial activity, while electron-withdrawing groups (-Cl, -NO2) enhanced antifungal activity. nih.govresearchgate.net This suggests that bacterial and fungal targets may have different electronic requirements for optimal ligand binding.
Steric Effects: The size and shape of substituents, referred to as steric effects, are crucial for ensuring a proper fit between the drug molecule and its target binding site. A bulky substituent may physically hinder the molecule from accessing a confined binding pocket, leading to reduced activity. Conversely, a larger group might be necessary to create favorable van der Waals interactions and occupy a specific pocket to enhance affinity. Three-dimensional QSAR (3D-QSAR) studies on other heterocyclic inhibitors have shown that steric descriptors often play a significant role, with contour maps indicating regions where bulky groups are either favorable or unfavorable for activity. nih.gov
Hydrophobic Effects: Hydrophobicity, often quantified by the partition coefficient (log P), measures a molecule's affinity for a nonpolar environment compared to a polar one. This property is critical for a drug's ability to cross lipid cell membranes and reach intracellular targets. It also plays a role in binding to hydrophobic pockets within proteins. QSAR models frequently identify hydrophobicity as a key descriptor. nih.gov For benzo[d]isothiazole derivatives, optimizing hydrophobicity is a balancing act: the molecule must be sufficiently lipophilic to cross membranes but also possess enough aqueous solubility to be transported in the bloodstream.
| Physicochemical Effect | Influence on Molecular Interaction and Activity | Example from Related Compounds |
|---|---|---|
| Electronic | Modifies the electron density of the aromatic rings, affecting hydrogen bonding capacity, pKa, and electrostatic interactions with the target protein. | Electron-withdrawing groups like -NO2 increase antifungal potency by altering the molecule's electrostatic potential. nih.govresearchgate.net |
| Steric | Determines the molecule's size and shape, influencing its ability to fit into the binding site of a receptor or enzyme. Bulky groups can cause steric hindrance or improve binding through van der Waals forces. | 3D-QSAR models for neuraminidase inhibitors show that steric properties are critical, with specific regions requiring either smaller or larger substituents for optimal activity. nih.gov |
| Hydrophobic | Governs the molecule's ability to partition into lipid membranes and interact with hydrophobic pockets in the target. It is crucial for absorption and distribution. | Hydrophilic descriptors were identified as important in 2D-QSAR models, indicating that a balance of water-solubility and lipid-solubility is necessary for biological activity. nih.gov |
Development of QSAR Models for Predictive Activity and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties through descriptors, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding lead optimization and reducing the need for extensive experimental screening. researchgate.net
The development of a QSAR model typically involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is divided into a training set for building the model and a test set for validating its predictive power. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors (e.g., steric, electrostatic, and hydrophobic fields). nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net
Validation: The model's statistical significance and predictive ability are rigorously assessed using parameters like the squared correlation coefficient (R²), cross-validated R² (q²), and predictive R² for the test set. nih.gov
For benzothiazole analogues, a QSAR model was successfully developed using an MLR approach to characterize essential structural properties responsible for antibacterial activity. researchgate.net Such models can highlight which descriptors are most influential. For example, a model might reveal that increased hydrophilicity and a specific hydrogen atom count are positively correlated with inhibitory activity. nih.gov The resulting QSAR equation allows for the in silico prediction of activity for new derivatives, enabling chemists to prioritize the synthesis of compounds with the highest predicted potency.
| QSAR Model Component | Description | Relevance to Lead Optimization |
|---|---|---|
| Dependent Variable | The measured biological activity of the compounds, often expressed as the negative logarithm of the inhibitory concentration (pIC50). | This is the target property that the model aims to predict and maximize. |
| Independent Variables (Descriptors) | Numerical values representing various physicochemical properties of the molecules, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. nih.gov | Identifies the key molecular features that drive biological activity, providing a roadmap for structural modification. |
| Mathematical Equation | A statistical relationship (e.g., linear regression) that connects the descriptors to the biological activity. | Allows for the rapid prediction of potency for virtual compounds before they are synthesized. |
| Validation Metrics (R², q², pred_r²) | Statistical parameters that measure the model's goodness-of-fit, robustness, and predictive power. nih.gov | Ensures the model is reliable and not a result of chance correlation, giving confidence in its predictions for new molecules. |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Aspects Only)
In modern drug discovery, evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as assessing its potency. Poor ADME profiles are a major cause of failure in clinical trials. Computational, or in silico, ADME prediction allows for the early assessment of these properties, helping to filter out compounds with unfavorable pharmacokinetic characteristics long before costly experimental studies are undertaken. mdpi.comnih.gov
Various computational models and rules are used to predict ADME properties for compounds like this compound derivatives. These predictions are based on the molecule's calculated physicochemical properties. mdpi.com
Commonly Predicted ADME Parameters:
Absorption: Predictions often start with evaluating compliance with Lipinski's Rule of Five and Veber's Rule, which suggest favorable properties for oral bioavailability. nih.gov More advanced models predict human intestinal absorption (HIA) percentages and Caco-2 cell permeability, which simulates absorption across the gut wall. mdpi.comekb.eg
Distribution: Key predicted parameters include Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.
Metabolism: Computational models can predict which Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Predicting CYP inhibition is vital to avoid potential drug-drug interactions.
Excretion: While direct prediction of excretion pathways is complex, parameters like water solubility (logS) provide an indication of the likelihood of renal clearance.
These in silico tools enable researchers to design derivatives of this compound with a higher probability of possessing good drug-like properties, thereby improving the efficiency of the drug development process. ugm.ac.idresearchgate.net
| ADME Parameter | Computational Prediction Method/Rule | Significance in Drug Design |
|---|---|---|
| Absorption | Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10); Veber's Rule (Rotatable bonds ≤ 10); Predicted Caco-2 permeability. mdpi.comnih.gov | Estimates the likelihood of good oral absorption and bioavailability. |
| Distribution | Calculation of Blood-Brain Barrier (BBB) penetration; Prediction of Plasma Protein Binding (PPB). | Indicates whether the compound can reach its target (especially in the CNS) and how much will be freely available in circulation. |
| Metabolism | Prediction of inhibition or substrate status for major Cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). | Helps to foresee potential drug-drug interactions and metabolic instability. |
| Excretion | Prediction of aqueous solubility (logS). | Provides insight into the likely route of clearance (e.g., higher solubility favors renal clearance). |
| Drug-likeness | Based on a combination of physicochemical properties and comparison to fragments found in known drugs. nih.gov | A qualitative assessment of whether the compound has characteristics common to successful oral drugs. |
Advanced Analytical Methodologies for Benzo D Isothiazole 5 Carboxylic Acid and Its Metabolites
Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are indispensable for isolating Benzo[d]isothiazole-5-carboxylic acid and its metabolites from intricate matrices, ensuring accurate purity assessment and enabling detailed analysis of complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of aromatic carboxylic acids like this compound due to its versatility and high resolving power. nih.gov Method development typically involves the optimization of several key parameters to achieve the desired separation, sensitivity, and accuracy.
Method Development:
Column Selection: Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of polar compounds like carboxylic acids. researchgate.netnih.gov The choice of stationary phase influences the retention and selectivity of the separation.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. researchgate.netnih.govnih.gov The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and, consequently, its retention on the column. nih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied over time, can be utilized to optimize the separation of multiple components. researchgate.net
Detection: Ultraviolet (UV) detection is a common and robust method for quantifying aromatic compounds, with the wavelength selected to maximize the analyte's absorbance. nih.govnih.gov
Validation: A developed HPLC method must be rigorously validated to ensure its reliability and suitability for its intended purpose. eurjchem.com Validation parameters, as per regulatory guidelines, typically include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Illustrative HPLC Method Parameters for Carboxylic Acid Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH adjusted) : Acetonitrile/Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 276 nm) |
| Injection Volume | 20 µL |
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique becomes highly valuable after a derivatization step. nih.govlibretexts.org Derivatization converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative. libretexts.orgweber.hu
Common derivatization strategies for carboxylic acids in GC analysis include:
Alkylation: This process, most commonly esterification, replaces the acidic proton of the carboxyl group with an alkyl group, significantly increasing volatility. libretexts.orgweber.hu Reagents like diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal (B89532) can be used for this purpose. weber.huresearchgate.net
Silylation: This involves replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. lmaleidykla.lt
Acylation: This method introduces an acyl group to the molecule. researchgate.net
The resulting volatile derivatives can then be separated on a GC column, often a capillary column with a nonpolar stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). scholaris.ca
Should this compound be derivatized to form chiral molecules, or if its metabolites are chiral, their separation into individual enantiomers is essential. Chiral chromatography is the primary technique for this purpose. This can be achieved using either chiral stationary phases (CSPs) or chiral additives in the mobile phase.
CSPs are the more common approach, where a chiral selector is immobilized on the stationary phase. mdpi.comnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., amylose, cellulose), macrocyclic glycopeptides, and cyclodextrins. mdpi.comnih.govnih.gov The choice of CSP and the mobile phase (normal phase, reversed-phase, or polar organic) are critical for achieving successful enantiomeric resolution. mdpi.com
Mass Spectrometry (MS) Techniques for Quantification and Metabolite Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides unparalleled sensitivity and specificity for the quantification of target compounds and the identification of unknown metabolites.
For the analysis of this compound and its metabolites at trace levels in complex biological matrices such as plasma, urine, and tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.commdpi.com This technique offers high selectivity and sensitivity by combining the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. bohrium.com
A typical LC-MS/MS workflow involves:
Sample Preparation: Extraction of the analytes from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction to remove interfering substances. nih.gov
Chromatographic Separation: Separation of the target analytes from other matrix components using an HPLC system.
Ionization: The eluent from the HPLC is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like carboxylic acids. mdpi.com Analysis can be performed in either positive or negative ion mode, with the negative ion mode often being more sensitive for carboxylic acids due to the formation of the [M-H]⁻ ion. researchgate.net
Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling sensitive quantification. mdpi.com
Table 2: Example of LC-MS/MS Parameters for Analyte Quantification
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Mass-to-charge ratio of the parent molecule |
| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment ion |
| Collision Energy | Energy used to fragment the precursor ion |
While direct analysis of carboxylic acids by LC-MS/MS is feasible, derivatization can be employed to improve analytical performance in several ways. researchgate.netresearchgate.net For carboxylic acids, derivatization can:
Enhance Ionization Efficiency: Carboxylic acids can exhibit poor ionization efficiency in positive-ion mode ESI. Derivatization with reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal intensity. nih.govresearchgate.net
Improve Chromatographic Retention: For highly polar carboxylic acids that may have poor retention on reversed-phase columns, derivatization can increase their hydrophobicity, leading to better chromatographic behavior.
Increase Specificity: Derivatization can introduce a unique chemical tag that facilitates selective detection and can help in distinguishing the analyte from background interferences. nih.gov
Several derivatization reagents are available for carboxylic acids for LC-MS analysis. For example, reagents containing a quaternary ammonium (B1175870) group can be used to introduce a permanent positive charge, leading to excellent sensitivity in positive-ion ESI. researchgate.net Other reagents, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), can be used for the selective derivatization of carboxylic acids, which also incorporates an isotopic signature to aid in detection and screening. nih.govsemanticscholar.org
Advanced Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
Modern mass spectrometry (MS) relies on soft ionization techniques to gently transfer analytes from the condensed phase to the gas phase as ions, minimizing fragmentation and preserving molecular integrity. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two such indispensable techniques for the analysis of polar and semi-polar compounds, including this compound and its metabolites.
Electrospray Ionization (ESI):
ESI is particularly well-suited for polar, ionizable molecules. For this compound, which possesses a carboxylic acid group, ESI in negative ion mode is highly effective. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which can be sensitively detected by the mass spectrometer. The choice of solvent and pH is critical in ESI to ensure efficient ionization. For acidic compounds, a mobile phase with a slightly basic pH or the presence of a volatile base can enhance deprotonation and, consequently, the signal intensity.
In the analysis of a structurally related compound, benzisothiazolinone (BIT), positive-mode ESI was found to yield a better spectrometric response, with the protonated molecule [M+H]⁺ being the major ion. nih.gov This suggests that for this compound, both positive and negative ion modes should be explored to determine the optimal conditions for sensitivity and specificity. The fragmentation of the [M+H]⁺ ion of BIT at m/z 152.2 produced characteristic product ions at m/z 134.1, 109.0, and 105.1, which can be used for selected reaction monitoring (SRM) to enhance selectivity and quantitative accuracy. nih.gov
Atmospheric Pressure Chemical Ionization (APCI):
APCI is a complementary technique to ESI and is generally more suitable for less polar and more volatile compounds. The ionization process in APCI occurs in the gas phase through proton transfer or charge transfer reactions with reagent gas ions, which are typically formed from the mobile phase solvents. For sulfur-containing heterocyclic compounds, APCI has been shown to be a robust and efficient ionization method. researchgate.net It can provide comprehensive analysis and is less susceptible to matrix effects compared to ESI. For the analysis of this compound and its potentially less polar metabolites, APCI could offer advantages in terms of ionization efficiency and reduced signal suppression from complex sample matrices.
The following table summarizes the key characteristics and potential applications of ESI and APCI for the analysis of this compound.
| Ionization Technique | Principle | Applicability to this compound | Potential Advantages |
| Electrospray Ionization (ESI) | Ionization from charged droplets in a strong electric field. | High, particularly in negative ion mode due to the acidic carboxylic group. | High sensitivity for polar and ionizable compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization via chemical reactions with reagent ions. | Suitable for the parent compound and potentially less polar metabolites. | Less susceptible to matrix effects; good for a wide range of compound polarities. researchgate.net |
Capillary Electrophoresis (CE) and Related Electrophoretic Methods for Separation and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It offers several advantages, including high efficiency, short analysis times, and low consumption of samples and reagents, making it an attractive alternative to liquid chromatography for the analysis of charged species like this compound.
For the analysis of carboxylic acids, capillary zone electrophoresis (CZE) is the most commonly employed mode. nih.gov In CZE, the separation is based on the charge-to-size ratio of the analytes. This compound, being an anion at neutral or basic pH, would migrate towards the anode. The use of a buffer with an appropriate pH is crucial to ensure the analyte is in its ionized form and to control the electroosmotic flow (EOF), which influences the migration time and separation resolution.
To enhance the sensitivity and selectivity of CE, it is often coupled with mass spectrometry (CE-MS). This hyphenated technique combines the high separation efficiency of CE with the powerful identification capabilities of MS. nih.gov For the analysis of this compound, a CE-MS system would allow for its separation from other components in a complex mixture and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.
The table below outlines typical parameters for the CZE analysis of carboxylic acids, which could be adapted for this compound.
| Parameter | Typical Conditions for Carboxylic Acid Analysis | Rationale for this compound |
| Capillary | Fused-silica, 50-75 µm i.d., 30-100 cm length | Standard capillary suitable for most applications. |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer, pH 6-9 | To ensure deprotonation of the carboxylic acid group and maintain a stable EOF. |
| Applied Voltage | 15-30 kV | To achieve efficient separation in a reasonable time. |
| Detection | UV-Vis (indirect or direct), Mass Spectrometry (MS) | UV detection is common; MS provides higher selectivity and structural information. nih.gov |
Development of Biosensors and Electrochemical Detection Methods for this compound
The development of rapid, portable, and selective sensors for environmental and biological monitoring is a growing area of research. Biosensors and electrochemical sensors offer promising alternatives to traditional analytical methods for the detection of specific compounds like this compound.
Biosensors:
While no specific biosensor for this compound has been reported, the development of biosensors for other aromatic carboxylic acids provides a proof-of-concept. These biosensors often utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable signal. For instance, enzyme-based biosensors can be designed where the target analyte inhibits or activates an enzyme, leading to a change in the electrochemical or optical signal. europa.eunih.gov Given the structure of this compound, it is conceivable that specific enzymes or binding proteins could be identified or engineered to recognize this molecule.
Electrochemical Detection Methods:
Electrochemical sensors measure changes in electrical properties (e.g., current or potential) that occur when the target analyte interacts with an electrode surface. nih.gov These sensors are known for their high sensitivity, rapid response, and potential for miniaturization. For compounds containing electroactive moieties, direct electrochemical detection is possible. The isothiazole (B42339) ring in this compound may possess electroactive properties that could be exploited for its detection.
Recent studies have demonstrated the development of electrochemical sensors for the detection of the related compound benzisothiazolinone (BIT). ama-science.orgama-science.org These sensors utilized screen-printed electrodes with carbon or gold-based working electrodes and employed techniques like cyclic voltammetry and square wave voltammetry. ama-science.org The electrochemical detection was based on the irreversible oxidation of BIT. ama-science.org A similar approach could be investigated for this compound, where the oxidation or reduction of the molecule at a modified electrode surface could provide a quantifiable signal.
The following table summarizes potential sensor development strategies for this compound based on existing research on related compounds.
| Sensor Type | Recognition Element | Transduction Principle | Potential for this compound Detection |
| Biosensor | Enzyme, Antibody, or Aptamer | Electrochemical, Optical, or Mass-based | Feasible, but requires identification or development of a specific recognition element. |
| Electrochemical Sensor | Modified Electrode (e.g., carbon, gold, nanoparticles) | Amperometry, Voltammetry, or Potentiometry | High potential, based on the successful development of sensors for related benzisothiazolinone. ama-science.orgama-science.org |
Benzo D Isothiazole 5 Carboxylic Acid As a Versatile Chemical Intermediate and Scaffold
Applications in Organic Synthesis Beyond Medicinal Chemistry
While the primary focus of research on benzo[d]isothiazole derivatives has been in the realm of pharmaceuticals, the inherent reactivity and structural features of benzo[d]isothiazole-5-carboxylic acid and its parent scaffold make it a valuable tool in broader organic synthesis. Its utility extends to the creation of functional molecules such as dyes and fluorescent markers.
The benzothiazole (B30560) core, closely related to benzo[d]isothiazole, is a key component in the synthesis of various azo dyes. These dyes are synthesized through the diazotization of aminobenzothiazoles and subsequent coupling with different aromatic compounds. researchgate.netnih.gov The resulting azo dyes containing the benzothiazole moiety have been investigated for their solvatochromic properties, indicating their potential use in applications where color changes in response to solvent polarity are desirable. researchgate.net
Furthermore, the benzothiazole ring system is known to be a component of fluorescent materials. mdpi.com The strong fluorescence of some benzothiazole compounds suggests their potential application as fluorescent markers in various chemical and biological studies. mdpi.com The synthesis of novel benzothiazole-based azo dyes has been a subject of research, with these compounds being characterized by various spectroscopic techniques to understand their electronic and structural properties. researchgate.net
Role in Polymer Chemistry and Functional Material Science
The rigid, heterocyclic structure of the benzo[d]isothiazole scaffold is a desirable feature for the development of advanced polymers and functional materials. Although direct applications of this compound in this field are not extensively documented in readily available literature, the broader class of benzazoles and related heterocyclic compounds has been successfully incorporated into various polymeric structures and materials, suggesting the potential of the title compound.
For instance, aromatic polyamides containing benzoxazole (B165842) groups, which are structurally similar to benzisothiazoles, have been synthesized from 2-(4-carboxyphenyl) benzoxazole-5- and 6-carboxylic acids. These polymers exhibit high thermal stability and are soluble in aprotic polar solvents, making them suitable for various high-performance applications.
In the realm of functional materials, metal-organic frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. ekb.egnih.gov The synthesis of MOFs often utilizes organic ligands containing carboxylic acid groups. While direct use of this compound in MOF synthesis is not widely reported, related heterocyclic compounds like thiazolothiazole derivatives have been used to construct functional MOFs. rsc.org These materials exhibit properties such as fluorescence, making them potentially useful as sensors. rsc.org The synthesis of a novel zinc-based MOF using 4-dimethylaminobenzoic acid as the organic ligand highlights the utility of aromatic carboxylic acids in creating these frameworks. nih.gov
Furthermore, carrier polymers have been synthesized from 2-hydrazinylbenzo[d]thiazole, a derivative of the benzothiazole scaffold. researchgate.net These polymers were designed for drug delivery applications, demonstrating the potential of incorporating the benzothiazole moiety into polymer backbones to impart specific functionalities. researchgate.net
Contribution to Agrochemical Development (e.g., Fungicides, Plant Growth Regulators)
The benzo[d]isothiazole scaffold and its derivatives have demonstrated significant bioactivity in the agricultural sector, particularly as fungicides and plant growth regulators. The structural features of these compounds allow them to interact with biological targets in plants and fungi, leading to the development of novel agrochemicals.
Fungicidal Activity:
Benzisothiazole derivatives have been investigated for their antifungal properties. For example, 1,2-benzisothiazol-3-ones are known to be useful as antibacterial and antifungal agents. google.com A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and shown to exhibit potent antimicrobial activity against various bacterial and fungal species, including plant pathogens. nih.gov The fungicidal action of some isothiazole (B42339) derivatives is attributed to their ability to induce systemic acquired resistance in plants, enhancing their natural defense mechanisms against pathogens. Probenazole is an example of a plant defense activator containing the benzo[d]isothiazole structure. arkat-usa.orgmanualfitosanitario.com
Fungicidal Activity of Benzisothiazole Derivatives
| Compound Class | Target Pathogens | Noteworthy Findings |
| 1,2-Benzisothiazol-3-ones | Bacteria and Fungi | Useful as general antibacterial and antifungal agents. google.com |
| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides | Various bacteria and fungi (including plant pathogens) | Potent antimicrobial activity observed. nih.gov |
| Probenazole | Various plant pathogens | Acts as a plant defense activator. arkat-usa.orgmanualfitosanitario.com |
Plant Growth Regulators:
Derivatives of benzothiazole have also been identified as potential plant growth regulators. mdpi.comresearchgate.netresearchgate.net Research has shown that certain 2-substituted benzothiazole derivatives can exhibit plant growth regulatory activity, affecting processes such as growth elongation. agriculturejournals.cz For instance, 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones have been synthesized and tested for their plant growth stimulating activity on wheat. mdpi.com These compounds were found to manifest a notable average stimulating activity compared to controls. mdpi.com The application of such compounds can stimulate germination and sprouting, potentially leading to richer and quicker crop yields, and can also heighten plant resistance to fungal diseases. mdpi.com
Plant Growth Regulatory Activity of Benzothiazole Derivatives
| Compound Class | Plant Species | Observed Effects |
| 2-Substituted benzothiazoles | Wheat (Triticum aestivum) | Influence on growth elongation. agriculturejournals.cz |
| 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones | Wheat (Triticum aestivum) | 25.4% average stimulating activity. mdpi.com |
| General benzothiazole derivatives | Not specified | Stimulation of germination, sprouting, and root system formation. mdpi.comresearchgate.net |
Patent Landscape Analysis of Novel Synthetic Methods and Key Intermediate Roles
The patent landscape surrounding benzo[d]isothiazole and related heterocyclic compounds reveals a strong focus on their applications in medicinal chemistry, but also highlights novel synthetic methodologies and their crucial role as intermediates in the synthesis of various patented compounds, including those outside the pharmaceutical realm.
Novel Synthetic Methods:
A number of patents describe innovative methods for the synthesis of the benzisothiazole core. One patented method for producing 1,2-benzisothiazol-3-ones, which are noted for their antibacterial and antifungal properties, utilizes 2-(alkylthio)benzaldehydes or their oximes as starting materials. google.com This process is described as high-yielding and efficient. google.com Another patent details the synthesis of 1,3,4-thiadiazole (B1197879) benzisothiazolinone acetamide (B32628) derivatives, which are reported to have good biological activity. patsnap.com The synthesis involves the condensation of a substituted 2-amino-5-substituted phenyl-1,3,4-thiadiazole with benzisothiazolin-3-one-2-yl acetic acid under mild conditions. patsnap.com
Key Intermediate Roles:
Benzo[d]isothiazole derivatives are frequently cited in patents as key intermediates in the synthesis of more complex molecules. A prominent example from the pharmaceutical industry that underscores the importance of this scaffold is in the synthesis of the atypical antipsychotic drug Lurasidone. The chemical structure of Lurasidone features a 1,2-benzisothiazol-3-yl group attached to a piperazine (B1678402) ring, demonstrating the role of the benzo[d]isothiazole moiety as a critical component of the final drug molecule. wikipedia.org
In the agrochemical sector, a patent for novel agrochemical combinations mentions benzisothiazoles, such as probenazole, as host plant defense inductors. While this patent focuses on the final formulation, it implicitly highlights the importance of synthetic routes to these active ingredients.
The broader patent literature for thiazole (B1198619) derivatives also points to their versatility. For example, a patent for the preparation of 2-amino-thiazole-5-carboxylic-acid derivatives describes their utility as intermediates in the synthesis of pharmaceutically active ingredients. google.com While not specific to the benzo[d]isothiazole structure, it illustrates the general importance of the thiazole-carboxylic acid motif in patented inventions.
A review of recent patents for benzothiazole derivatives indicates a strong and ongoing interest in this scaffold, primarily for drug discovery. researchgate.net However, the synthetic methods and intermediates described in these patents can often be adapted for applications in other areas of chemistry.
Concluding Remarks and Future Research Outlook for Benzo D Isothiazole 5 Carboxylic Acid
Current Challenges and Opportunities in Benzo[d]isothiazole-5-carboxylic Acid Research
Despite these hurdles, the opportunities are substantial. The inherent structural features of the benzo[d]isothiazole scaffold, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, make it a "privileged scaffold" in medicinal chemistry. nih.gov This structure is adept at forming various non-covalent interactions with biological targets. The carboxylic acid moiety at the 5-position provides a crucial handle for forming amide bonds, esters, or other functional groups, enabling the exploration of a vast chemical space for drug discovery. The wide range of biological activities associated with the broader benzothiazole (B30560) and benzo[d]isothiazole classes—including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties—suggests that derivatives of this compound are promising candidates for developing novel therapeutics. arkat-usa.orgtandfonline.comresearchgate.net For instance, the benzo[d]isothiazole core is found in antipsychotic drugs like lurasidone, highlighting its potential for CNS-targeting agents. arkat-usa.orgwikipedia.org
| Research Area | Challenges | Opportunities |
| Synthesis | Regioselectivity control, multi-step reactions, limited starting material availability. | Development of novel, efficient synthetic routes; diversification at the carboxylic acid position. |
| Drug Discovery | Understanding structure-activity relationships (SAR), potential off-target effects. | Exploration of diverse biological targets (e.g., kinases, proteases, GPCRs); development of novel anticancer, antimicrobial, and CNS agents. arkat-usa.orgnih.gov |
| Chemical Space | Under-explored nature of this specific scaffold compared to more common heterocycles. | Generation of novel intellectual property; creation of unique compound libraries for high-throughput screening. |
Emerging Synthetic Strategies and Methodologies for Enhanced Efficiency and Selectivity
To overcome the synthetic challenges, researchers are exploring modern synthetic methodologies. Traditional methods often involve the condensation of 2-aminothiophenols with carboxylic acids, which can require harsh conditions. mdpi.com Emerging strategies focus on improving efficiency, selectivity, and sustainability, aligning with the principles of green chemistry. mdpi.comnih.gov
Microwave-assisted organic synthesis (MAOS) has also been shown to significantly reduce reaction times and improve yields for the synthesis of related heterocyclic compounds. nih.gov Furthermore, flow chemistry offers a scalable and controlled environment for synthesis, which can enhance safety and product consistency. researchgate.net These advanced methodologies are pivotal for efficiently producing this compound and its derivatives, enabling more rapid and cost-effective exploration of their potential.
| Synthetic Strategy | Description | Potential Advantages |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Copper) to facilitate C-S and C-N bond formation. | High selectivity, milder reaction conditions, functional group tolerance. mdpi.com |
| One-Pot Reactions | Combines multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced solvent waste, time savings. arkat-usa.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and uniformly. | Drastically reduced reaction times, often higher yields. nih.gov |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, precise control over reaction parameters. researchgate.net |
Prospects for Novel Therapeutic Applications and Material Innovations based on the this compound Scaffold
The benzo[d]isothiazole scaffold is a cornerstone of several potent inhibitors of various biological targets. arkat-usa.org This provides a strong rationale for exploring this compound derivatives for new therapeutic uses. Recent research has highlighted the potential of benzo[d]isothiazole derivatives as small molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov One study reported a derivative with an IC50 value of 5.7 nM, demonstrating the scaffold's potential in oncology. nih.gov The structural similarity to compounds with known activity against neurodegenerative diseases also suggests potential applications in treating conditions like Parkinson's or Alzheimer's disease. arkat-usa.orgnih.gov
Beyond medicine, the unique photophysical properties of benzothiazole-related structures open doors for material science innovations. mdpi.com These compounds can exhibit fluorescence, making them candidates for development as chemosensors, imaging agents, or components in organic light-emitting diodes (OLEDs). The carboxylic acid group on the this compound scaffold could be used to anchor the molecule to surfaces or incorporate it into larger polymer structures, allowing for the creation of novel functional materials.
Integration of Artificial Intelligence and Machine Learning in the Design, Synthesis, and Optimization of this compound Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development pipeline for compounds like this compound. osti.gov These computational tools can dramatically accelerate the discovery process.
In drug design, ML models can be trained on existing chemical and biological data to predict the therapeutic activity and properties of novel derivatives before they are synthesized. nih.govresearchgate.net This in silico screening allows researchers to prioritize the most promising candidates, saving significant time and resources. researchgate.net Generative AI models can even design entirely new molecules based on the benzo[d]isothiazole scaffold, optimized for specific biological targets. nih.gov
For synthesis, AI can assist in retrosynthetic analysis, predicting optimal reaction pathways and conditions. osti.gov By analyzing vast datasets of chemical reactions, machine learning algorithms can suggest synthetic routes that are more efficient and higher-yielding than those devised through traditional methods. This synergy between computational prediction and experimental validation holds immense promise for unlocking the full potential of the this compound scaffold in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzo[d]isothiazole-5-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as thioamide derivatives or arylthiols with carboxylic acid-containing substrates. For example, benzotriazole derivatives are synthesized via cyclocondensation using ethyl esters under acidic or thermal conditions, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Key factors include solvent polarity (e.g., DMF for solubility), temperature control (80–120°C), and catalysts like POCl₃ or polyphosphoric acid to enhance cyclization efficiency. Impurities from incomplete cyclization are minimized by optimizing stoichiometry and reaction time .
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- IR Spectroscopy : The carboxylic acid group exhibits a strong absorption band at 1700–1720 cm⁻¹ (C=O stretch). The isothiazole ring shows characteristic C-N and C-S stretches near 1250–1350 cm⁻¹ .
- NMR : NMR reveals aromatic protons in the δ 7.5–8.5 ppm range (split due to ring substituents), while the carboxylic acid proton appears as a broad peak at δ 10–12 ppm (if not deprotonated). NMR confirms the carbonyl carbon at δ 165–170 ppm .
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 195 for C₈H₅NO₂S) and fragmentation patterns to validate the backbone .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism, solvent effects, or impurities. For example:
- Tautomerism : Computational tools (e.g., DFT calculations) model possible tautomeric forms (e.g., thione vs. thiol forms) to match experimental NMR shifts .
- Solvent Effects : Compare experimental NMR data in deuterated DMSO vs. CDCl₃; DMSO may stabilize carboxylic acid deprotonation, shifting peaks .
- Impurity Analysis : Use HPLC-MS to detect side products (e.g., uncyclized intermediates) and refine purification protocols .
Q. What strategies optimize regioselectivity in synthesizing substituted this compound derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to guide electrophilic substitution. For example, a meta-directing group on the benzene ring directs functionalization to the 5-position .
- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective introduction of aryl/alkyl groups. Ligand choice (e.g., PPh₃ vs. XPhos) fine-tunes reactivity .
- Computational Modeling : DFT studies predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. How does the electronic nature of substituents affect the reactivity of this compound in derivatization reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the carboxylic acid, facilitating amide bond formation with amines (e.g., EDC/HOBt coupling). For example, a -CF₃ substituent increases reaction rates by 30% compared to -OCH₃ .
- Electron-Donating Groups (EDGs) : Stabilize intermediates in nucleophilic aromatic substitution (e.g., -NH₂ groups enable halogen displacement at the 4-position). However, EDGs may reduce solubility, requiring polar aprotic solvents like DMF .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for viability tests). Discrepancies in IC₅₀ values may stem from metabolic differences .
- Structural Verification : Confirm derivative purity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry). Impurities like regioisomers can falsely inflate bioactivity data .
Experimental Design Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of novel this compound analogs?
- Methodological Answer :
- Software : Use Gaussian or ORCA for DFT-based calculations of logP (lipophilicity), pKa (acidity), and HOMO-LUMO gaps (reactivity).
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity) .
- Validation : Cross-reference computed properties with experimental HPLC retention times and solubility tests in PBS/DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
